molecular formula C9H12N2O4S B1430254 2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline CAS No. 1420800-34-5

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline

Cat. No.: B1430254
CAS No.: 1420800-34-5
M. Wt: 244.27 g/mol
InChI Key: FUALTCLJNGRRGR-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a methanesulfonyl group, a nitro group, and a dimethylamino group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline typically involves the nitration of N,N-dimethylaniline followed by sulfonylation. The nitration process introduces the nitro group into the aromatic ring, while the sulfonylation step adds the methanesulfonyl group. Common reagents used in these reactions include nitric acid for nitration and methanesulfonyl chloride for sulfonylation. The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methanesulfonyl-N,N-dimethyl-5-aminoaniline, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonyl-N,N-dimethyl-4-nitroaniline
  • 2-Methanesulfonyl-N,N-dimethyl-6-nitroaniline
  • 2-Methanesulfonyl-N,N-dimethyl-3-nitroaniline

Uniqueness

Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it valuable for targeted research and industrial applications.

Biological Activity

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline (CAS Number: 1420800-34-5) is an organic compound notable for its structural features, including a methanesulfonyl group and a nitro group attached to an aniline ring. This compound has garnered interest in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C9H12N2O4S. The presence of a nitro group allows for various chemical reactions, including reduction to form amino derivatives, which can significantly influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, generating reactive intermediates that can interact with biomolecules, potentially leading to cytotoxic effects.
  • Methanesulfonyl Group Participation : The methanesulfonyl moiety can engage in biochemical reactions, influencing the compound's overall activity and selectivity towards specific biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of 2-methyl-5-nitroaniline possess significant antimicrobial properties. This suggests that the parent compound may also exhibit similar effects, making it a candidate for further investigation in antimicrobial drug development .
  • Cytotoxicity : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Antimicrobial Activity Study : A series of derivatives based on 2-methyl-5-nitroaniline were synthesized and tested for antimicrobial efficacy. The results indicated that modifications to the nitro and amino groups influenced the overall activity against various bacterial strains. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. The reduction of the nitro group was found to enhance the cytotoxic effects, suggesting that further exploration of this compound could lead to novel anticancer therapies .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
AntimicrobialExhibits potential against various bacterial strains; derivatives show enhanced activity.
CytotoxicityInduces cell death in cancer cell lines; mechanism linked to nitro group reduction.
Mechanism InsightsInteracts with cellular components through reactive intermediates formed by nitro reduction.

Properties

IUPAC Name

N,N-dimethyl-2-methylsulfonyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-10(2)8-6-7(11(12)13)4-5-9(8)16(3,14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUALTCLJNGRRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212931
Record name Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-34-5
Record name Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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